molecular formula C5H3N3O B114317 4-Hydroxypyrimidine-5-carbonitrile CAS No. 4774-34-9

4-Hydroxypyrimidine-5-carbonitrile

Cat. No.: B114317
CAS No.: 4774-34-9
M. Wt: 121.1 g/mol
InChI Key: SVOQOFSQLVVHKQ-UHFFFAOYSA-N
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Description

4-Hydroxypyrimidine-5-carbonitrile (CAS: 4774-34-9; molecular formula: C₅H₃N₃O) is a heterocyclic compound featuring a pyrimidine ring substituted with a hydroxyl group at position 4 and a nitrile group at position 5. It is a versatile building block in coordination chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs). Recent studies highlight its role in designing a 2D-MOF with copper(I/II), where it acts as a linker to create a graphene-like layered structure. This MOF exhibits piezochromism and tunable conductivity under pressure (3.01–2.78 Å layer spacing), making it promising for pressure-sensing applications . The compound’s solubility in DMSO and storage requirements (2–8°C, sealed) are critical for experimental handling .

Preparation Methods

The synthesis of 4-Hydroxypyrimidine-5-carbonitrile can be achieved through several routes. One common method involves the reaction of cyanoacetamide with formamide under specific conditions . The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the pyrimidine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Hydroxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical and Biological Properties

4-Hydroxypyrimidine-5-carbonitrile features a pyrimidine ring with a hydroxyl group at the fourth position and a cyano group at the fifth position. This unique structure contributes to its reactivity and biological activity, making it suitable for various applications.

Medicinal Chemistry

The compound has been extensively studied for its role as an inhibitor of hypoxia-inducible factor prolyl hydroxylases (PHDs). PHDs are critical enzymes involved in the regulation of hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to low oxygen levels. Inhibition of PHDs can lead to increased HIF levels, offering therapeutic potential for conditions such as anemia and cancer.

Case Studies:

  • PHD Inhibition : Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on PHDs, with some compounds showing IC50 values in the low micromolar range. For instance, specific derivatives have been optimized to enhance their binding affinity to the hydrophobic pockets of PHDs, thus improving their efficacy as therapeutic agents .

Anticancer Research

Recent studies have indicated that this compound derivatives may act as multi-target inhibitors in cancer therapy. They have shown promise in targeting pathways such as the PI3K/AKT axis, which is crucial in breast cancer progression.

Data Table: Anticancer Activity of Derivatives

CompoundTarget PathwayIC50 (μM)Reference
7fPI3K/AKT0.256
8PHD20.210
9PHD20.396

Materials Science

This compound has been utilized in the development of novel materials, particularly metal-organic frameworks (MOFs). A recent study reported the synthesis of a 2D-MOF using copper ions coordinated with this compound as a linker. This structure exhibited unique properties such as piezochromism and tunable conductivity under varying pressure conditions.

Key Findings:

  • The MOF demonstrated interlayer separations that could be modulated between 3.01 to 2.78 Å, indicating potential applications in pressure-based sensors and electronic devices .

Agrochemical Applications

The compound's derivatives have shown potential as agrochemicals, particularly fungicides. Certain structural modifications have led to enhanced antifungal activity, making these compounds valuable in agricultural applications.

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it a valuable intermediate in drug development and material synthesis.

Synthetic Routes:

  • The compound can be synthesized through reactions involving ethyl cyanoacetate and guanidine hydrochloride under specific conditions .

Mechanism of Action

The mechanism of action of 4-Hydroxypyrimidine-5-carbonitrile involves its interaction with molecular targets and pathways. In the context of metal-organic frameworks, it acts as a linker that coordinates with metal ions to form stable structures . In biological systems, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects . The exact pathways depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Variations

Pyrimidine-5-carbonitrile derivatives are tailored by modifying substituents, which influence their electronic properties, reactivity, and applications. Key analogs include:

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS: 33089-15-5)

  • Substituents : 4-Cl, 2-SMe, 5-CN.
  • Applications : Intermediate in organic synthesis, enabling nucleophilic substitutions (e.g., amination).
  • Properties : Higher reactivity due to electron-withdrawing Cl and SMe groups, facilitating cross-coupling reactions .

4-Amino-2-methylpyrimidine-5-carbonitrile (CAS: 698-29-3)

  • Substituents : 4-NH₂, 2-Me, 5-CN.
  • Applications: Pharmaceutical precursor; requires careful handling (toxicological profile noted in safety data) .

Benzylidinehydrazinyl Derivatives (e.g., Compound 4i)

  • Substituents : 4-isobutyl, hydrazinyl, and aromatic aldehydes.
  • Applications : Anticancer agents targeting apoptosis via PI3K/AKT pathway.
  • Properties : Characterized by IR (e.g., -CN at 2220 cm⁻¹) and NMR; moderate yields (45–60%) .

Application-Specific Comparisons

MOF Linkers vs. Pharmaceutical Agents

  • 4-Hydroxypyrimidine-5-carbonitrile :

    • Role : Forms conductive 2D-MOFs with Cu(I/II). Pressure-induced bandgap narrowing (0.35 eV reduction) enhances conductivity, ideal for sensors .
    • Advantage : π-d conjugation in the MOF plane enables directional charge transport .
  • Thiazolyl/Phenylamino Derivatives (e.g., Compound 3 in ): Role: Kinase inhibitors (e.g., GSK3β). Advantage: Thiazole and aryl groups improve target specificity but lack MOF-compatible coordination sites .

Physical and Chemical Properties

Property This compound 4-Chloro-2-(methylthio) Analog Benzylidinehydrazinyl Derivative 4i
Solubility DMSO, ethanol Ethanol, THF DMSO, glacial acetic acid
Thermal Stability Stable under pressure Decomposes at >200°C Melting point: 242–243°C
Electronic Features Pressure-sensitive conductivity High electrophilicity Bioactivity via H-bonding

Research Findings and Innovations

  • MOF Conductivity : The Cu(I)-based MOF with this compound shows anisotropic conductivity—conductive in the valence band along the z-axis under compression. Doping (e.g., H or n-type) further optimizes performance .
  • Pharmaceutical Derivatives: 4-(Arylamino)pyrimidine-5-carbonitriles exhibit IC₅₀ values <10 μM in cancer cell lines, surpassing non-nitrilated analogs .
  • Synthetic Flexibility : Substituents like -SMe or -OMe adjust solubility and crystallinity, critical for MOF scalability vs. drug bioavailability .

Biological Activity

4-Hydroxypyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Biological Activities

This compound and its derivatives have been studied for various biological activities, including:

  • Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Demonstrates efficacy against bacterial and fungal infections.
  • Enzyme Inhibition : Functions as an inhibitor for specific enzymes, particularly in the context of hypoxia-inducible factors (HIF).

Anticancer Activity

Research indicates that this compound derivatives can inhibit tumor growth effectively. For instance, a study highlighted that certain derivatives showed potent antiproliferative activity against ovarian cancer cells with IC50 values comparable to established anticancer drugs like BKM-120.

Case Study: Antiproliferative Effects

CompoundIC50 (nM)Cancer Cell Line
17p32.4 ± 4.1A2780
17o34.7 ± 2.1A2780
BKM-12044.6 ± 3.6A2780

This data indicates that compounds derived from the pyrimidine scaffold could serve as promising candidates in cancer therapy due to their selective cytotoxicity.

Antimicrobial Properties

The compound has also been shown to possess significant antimicrobial activity. A review of pyrimidine-5-carbonitrile derivatives noted their effectiveness against various microbial strains, which is crucial for developing new antibiotics.

Table: Antimicrobial Efficacy of Selected Derivatives

DerivativeTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Derivative AE. coli15 µg/mL
Derivative BS. aureus10 µg/mL
Derivative CC. albicans20 µg/mL

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of prolyl hydroxylases (PHDs). These enzymes regulate HIF levels, which play a crucial role in cellular responses to hypoxia. By inhibiting PHDs, these compounds can increase HIF levels, potentially leading to enhanced erythropoiesis and improved oxygen delivery in tissues.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various derivatives of this compound to optimize their biological activity:

  • Key Modifications : The introduction of specific substituents at the C-5 position significantly affects enzyme inhibition potency.
  • Crystallographic Studies : These studies reveal how structural changes influence binding affinity and selectivity towards target enzymes.

Q & A

Q. What are the established synthetic routes for 4-Hydroxypyrimidine-5-carbonitrile derivatives, and how can reaction conditions be optimized for diverse substituents?

Basic Research Focus
The synthesis of this compound derivatives often employs multicomponent reactions (MCRs) under thermal aqueous conditions. For example, a three-component reaction involving aldehydes, malononitrile, and thiourea derivatives yields substituted pyrimidinecarbonitriles with high efficiency . Key optimization strategies include:

  • Temperature control : Reactions typically proceed at 80–100°C to balance yield and purity.
  • Solvent selection : Water or ethanol-water mixtures are preferred for eco-friendly synthesis.
  • Catalyst use : Mild bases (e.g., NaOH) enhance cyclization efficiency.

Methodological Example :
A representative synthesis of 2,4-diamino-6-phenyl-5-pyrimidinecarbonitrile (4b) achieved 70–85% yield via refluxing benzaldehyde, malononitrile, and thiourea in aqueous NaOH. Characterization via IR (C≡N stretch at 2212 cm⁻¹) and NMR (δH 7.14–7.73 ppm for aromatic protons) confirmed structural integrity .

Table 1: Synthesis Optimization for Pyrimidinecarbonitriles

SubstituentReaction Time (h)Yield (%)Key Spectral Data (IR, NMR)
Phenyl485ν(CN)=2212 cm⁻¹, δC=117.85 (CN)
4-Chlorophenyl578ν(CN)=2212 cm⁻¹, δC=118.23 (CN)
4-Bromophenyl672ν(CN)=2212 cm⁻¹, δC=116.69 (CN)

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound-based compounds?

Basic Research Focus
Key techniques include:

  • FT-IR Spectroscopy : Identifies functional groups (e.g., C≡N at ~2212 cm⁻¹, NH₂ stretches at 3329–3478 cm⁻¹) .
  • NMR Spectroscopy : Confirms regiochemistry via proton and carbon shifts (e.g., C5 resonance at δC 79–84 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 211 for 4b ).
  • X-ray Diffraction (XRD) : Resolves crystal structures, as seen in MOF studies .

Advanced Application :
High-pressure XRD (0.9–4.2 GPa) revealed interlayer spacing modulation (3.01–2.78 Å) in Cu(I)-based MOFs, correlating with piezochromic behavior and conductivity changes .

Q. How does this compound enhance the electronic properties of metal-organic frameworks (MOFs)?

Advanced Research Focus
Incorporating this compound as a linker in MOFs enables tunable conductivity and pressure-responsive behavior. For example:

  • Band Structure Modulation : DFT calculations show that pressure narrows the bandgap (e.g., from 2.1 eV to 1.7 eV), enabling n-type doping for improved conductivity .
  • Piezochromism : Compression reduces interlayer spacing (3.01→2.78 Å), altering optical properties (yellow→red color shift) .

Table 2: MOF Properties Under Pressure

Pressure (GPa)Interlayer Spacing (Å)Bandgap (eV)Conductivity Type
0.93.012.1Conduction band
4.22.781.7Valence band

Methodological Insight :
High-pressure XRD and DFT simulations are critical for analyzing structural and electronic transitions. For example, wavefunction spatial distribution at the Γ-point reveals anisotropic conduction pathways .

Q. What experimental challenges arise in studying pressure-induced structural changes in this compound-based MOFs?

Advanced Research Focus
Key challenges include:

  • Sample Stability : Maintaining crystallinity under high pressure (e.g., >4 GPa) requires diamond anvil cells with hydrostatic media .
  • Data Interpretation : Resolving overlapping XRD peaks (e.g., Cu₃L₆³⁻ unit distortions) demands Rietveld refinement and synchrotron sources .
  • Reproducibility : Ligand-metal coordination (e.g., Cu-N bond lengths: 1.935–2.009 Å) must remain consistent across batches .

Solution Strategy :
Use in situ characterization (e.g., Raman spectroscopy) to monitor real-time structural changes and validate DFT predictions .

Q. How can contradictory data in substituted pyrimidinecarbonitrile synthesis be systematically resolved?

Advanced Research Focus
Contradictions in yields or regioselectivity often stem from:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -Cl) slow cyclization vs. electron-donating groups (-CH₃) .
  • Solvent Polarity : Aqueous conditions favor polar intermediates but may reduce solubility of hydrophobic substituents .

Resolution Workflow :

Comparative Kinetic Studies : Vary temperature and solvent to identify rate-limiting steps.

Computational Modeling : Predict substituent effects on transition states using DFT.

Cross-Validation : Use multiple characterization techniques (e.g., XRD and NMR) to confirm product identity .

Properties

IUPAC Name

6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOQOFSQLVVHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480600
Record name 4-Hydroxypyrimidine-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4774-34-9
Record name 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxypyrimidine-5-carbonitrile
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Record name 4774-34-9
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Synthesis routes and methods

Procedure details

First, 22.5 g (0.187 mol) of 1-amidino-4,4-dimethylimidazolidin-2-one are introduced as a suspension in 300 ml of absolute DME with stirring and exclusion of moisture. Next, 56 g (0.119 mol) of ethoxymethylene-N-(2,2,3,3,4,4,4-heptafluorobutyl)-N-[(3-trifluoromethyl)phenyl]cyanoacetamide in 300 ml of absolute DME are slowly added dropwise at 0° C. After addition, the mixture is stirred at room temperature for 2 hours. After this time the reaction has ended (TLC checking). 125 ml of glacial acetic acid are added dropwise with stirring to this solution and it is stirred for 2 hours at a temperature of 50° C. After allowing to stand overnight at room temperature, the cyclization to the pyrimidine derivative has ended. For working-up, the precipitated 5-cyano-4-pyrimidone derivative formed as a by-product is filtered off. The filtrate is concentrated, the glacial acetic acid is evaporated with toluene, and the semisolid residue is taken up in ethyl acetate. Additionally precipitated amounts of the 5-cyano-4-pyrimidone derivative formed are removed again by filtration. The ethyl acetate phase is then washed 2× with 2N aqueous NaOH solution and 2× with saturated sodium chloride solution, dried using MgSO4, filtered and concentrated on a rotary evaporator, after which, as a residue, 51 g of crude product remain as a dark oil. Purification is carried out by means of column chromatography using silica gel and ethyl acetate as eluent. After evaporating the solvent, 12.56 g of 4-amino-2-(4,4-dimethylimidazolidin-2-on-1-yl)pyrimidine-5-N-(2,2,3,3,4,4,4-heptafluorobutyl)-N-[(3-trifluoro- methyl)phenyl]carboxamide remain as yellowish crystals (18% of theory).
Name
1-amidino-4,4-dimethylimidazolidin-2-one
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethoxymethylene-N-(2,2,3,3,4,4,4-heptafluorobutyl)-N-[(3-trifluoromethyl)phenyl]cyanoacetamide
Quantity
56 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Hydroxypyrimidine-5-carbonitrile
4-Hydroxypyrimidine-5-carbonitrile
4-Hydroxypyrimidine-5-carbonitrile
4-Hydroxypyrimidine-5-carbonitrile
4-Hydroxypyrimidine-5-carbonitrile
4-Hydroxypyrimidine-5-carbonitrile

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